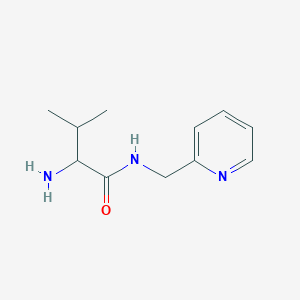
2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide is a chiral compound with significant potential in various scientific fields It features an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting the cleavage of carbon-carbon bonds . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and pyridin-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and other research fields.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
CUJPIHQVHIXCFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;4-ethyl-2-(4-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B14798432.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14798435.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14798439.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
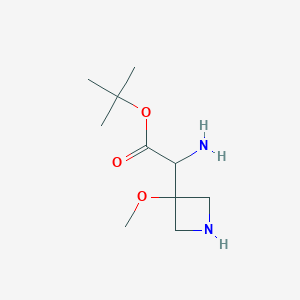
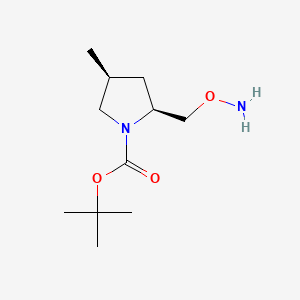
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798452.png)
![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B14798460.png)
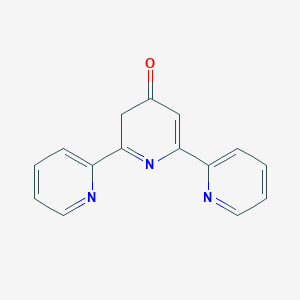
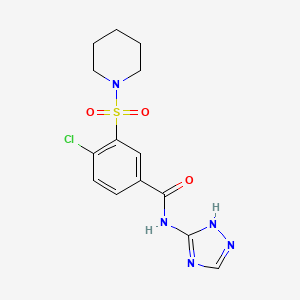

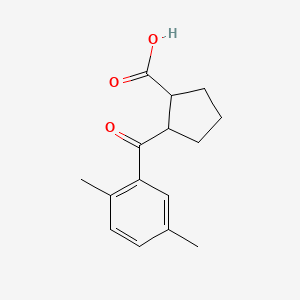
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

